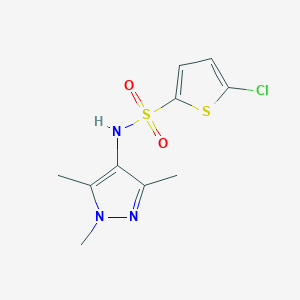![molecular formula C11H13NO4 B10976523 3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10976523.png)
3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylcarbamoyl)-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a cyclopropylcarbamoyl group and an oxabicycloheptene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by subsequent functional group modifications.
Introduction of the cyclopropylcarbamoyl group: This step involves the reaction of the bicyclic intermediate with cyclopropyl isocyanate under controlled conditions to introduce the cyclopropylcarbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bicyclic compounds with different functional groups.
科学的研究の応用
3-(シクロプロピルカルバモイル)-7-オキサビシクロ[2.2.1]ヘプト-5-エン-2-カルボン酸は、科学研究においていくつかの応用があります。
化学: 複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 抗炎症作用や抗がん作用など、その潜在的な治療的特性について検討されています。
産業: ポリマーやコーティングなど、ユニークな特性を持つ新しい材料の開発に利用されています。
作用機序
3-(シクロプロピルカルバモイル)-7-オキサビシクロ[2.2.1]ヘプト-5-エン-2-カルボン酸の作用機序は、特定の分子標的および経路との相互作用を伴います。
分子標的: この化合物は、酵素、受容体、または他のタンパク質と相互作用して、それらの活性を調節する可能性があります。
関連する経路: この化合物は、炎症、細胞増殖、またはアポトーシスに関連するシグナル伝達経路に影響を与える可能性があり、その潜在的な治療効果に貢献しています。
類似化合物との比較
類似化合物
3-(メトキシカルボニル)ビシクロ[2.2.1]ヘプト-5-エン-2-カルボン酸: メトキシカルボニル基を持つ類似の二環式構造。
ビシクロ[2.2.1]ヘプト-5-エン-2,3-ジカルボン酸無水物: 異なる官能基を持つ別の二環式化合物。
エチルビシクロ[2.2.1]ヘプト-2-エン-5-カルボン酸エステル: エチルエステル基を持つ類似の二環式コア。
独自性
3-(シクロプロピルカルバモイル)-7-オキサビシクロ[2.2.1]ヘプト-5-エン-2-カルボン酸は、シクロプロピルカルバモイル基の存在により、独特の化学的および生物学的特性を持つためユニークです。これは、さまざまな科学分野における研究開発にとって価値のある化合物となっています。
特性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
3-(cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO4/c13-10(12-5-1-2-5)8-6-3-4-7(16-6)9(8)11(14)15/h3-9H,1-2H2,(H,12,13)(H,14,15) |
InChIキー |
DQTCZGVOCGKTTA-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)C2C3C=CC(C2C(=O)O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


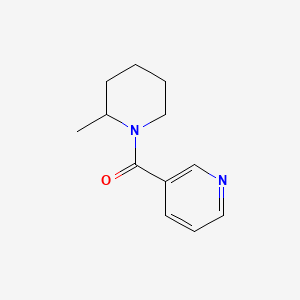
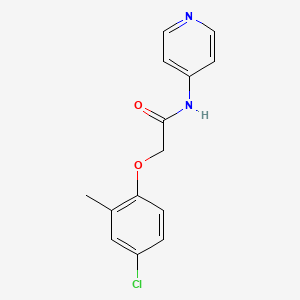
![6-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10976446.png)
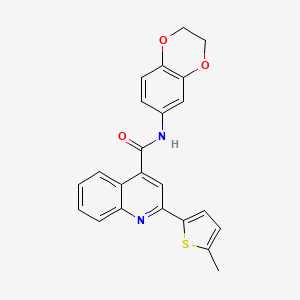

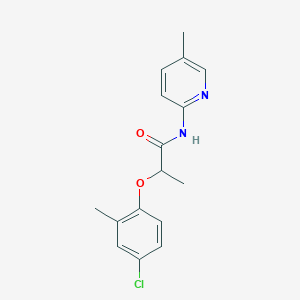
![(5Z)-3-ethyl-5-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B10976466.png)
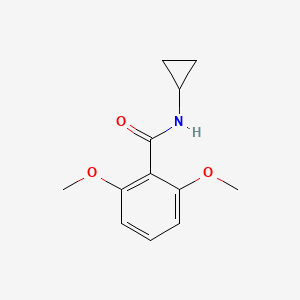
![2-ethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide](/img/structure/B10976494.png)
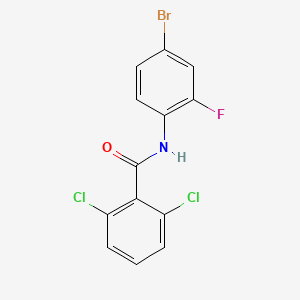
![Methyl 4-cyano-5-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B10976517.png)
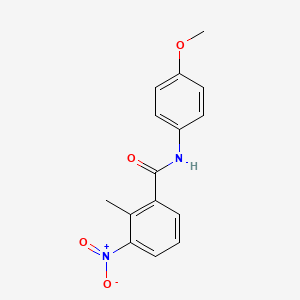
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B10976528.png)
